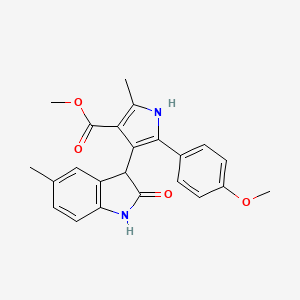
methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with significant biological activity. This article reviews the compound's structure, synthesis, and various biological effects, particularly its anticancer properties and potential therapeutic applications.
Chemical Structure
The compound's molecular formula is C24H25N2O4 with a molecular weight of approximately 409.47 g/mol. The structural features include a pyrrole ring, methoxyphenyl group, and an indole derivative, contributing to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the pyrrole ring.
- Introduction of the methoxyphenyl group.
- Functionalization at the indole position.
Research indicates that various synthetic pathways can yield high purity and yield for this compound, making it accessible for biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines:
- Breast Cancer (T47D Cell Line) : The compound exhibited significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.
- Cervical Cancer (HeLa Cell Line) : Similar cytotoxicity was observed, suggesting a broad spectrum of activity against different cancer types.
The proposed mechanism involves:
- Induction of apoptosis in cancer cells through activation of caspase pathways.
- Inhibition of specific kinases involved in cell cycle regulation and survival signaling pathways.
Other Biological Activities
Beyond its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties : Reduces inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological effects of similar compounds derived from the same structural framework. For instance:
- Study on Quinazoline Derivatives : Found that modifications to the phenyl and pyrrole components significantly affected anticancer activity, indicating structure-activity relationships that could be applied to methyl 5-(4-methoxyphenyl)-2-methyl derivatives .
- Comparative Analysis : A study comparing various methoxy-substituted indoles found that those with similar substitutions demonstrated enhanced cytotoxicity, reinforcing the importance of the methoxy group in biological efficacy .
Properties
Molecular Formula |
C23H22N2O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O4/c1-12-5-10-17-16(11-12)19(22(26)25-17)20-18(23(27)29-4)13(2)24-21(20)14-6-8-15(28-3)9-7-14/h5-11,19,24H,1-4H3,(H,25,26) |
InChI Key |
DFYPDHLVOUNVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















